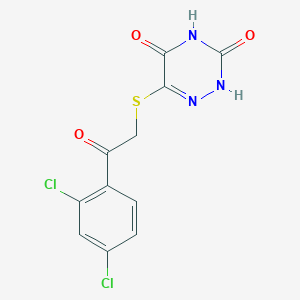
6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenylacetic acid and 1,2,4-triazine-3,5(2H,4H)-dione.
Formation of Thioether Linkage: The 2,4-dichlorophenylacetic acid is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 1,2,4-triazine-3,5(2H,4H)-dione in the presence of a base such as triethylamine to form the thioether linkage.
Cyclization: The intermediate product undergoes cyclization under reflux conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and polymer stabilizers.
Wirkmechanismus
The mechanism of action of 6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and proteins involved in cellular processes.
Pathways: It can interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-trisubstituted-1,3,5-triazines: These compounds share the triazine ring structure but differ in their substituents.
2,4-dichlorophenyl derivatives: Compounds with similar phenyl groups but different functional groups attached.
Uniqueness
6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific combination of a triazine ring, a 2,4-dichlorophenyl group, and a thioether linkage
Eigenschaften
IUPAC Name |
6-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O3S/c12-5-1-2-6(7(13)3-5)8(17)4-20-10-9(18)14-11(19)16-15-10/h1-3H,4H2,(H2,14,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWUBBFOZPHWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CSC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[3-chloro-4-(2-hydroxyanilino)-2,5-dihydro-1H-1-pyrrolylmethyl]benzoate](/img/structure/B7759296.png)

![[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoate](/img/structure/B7759311.png)
![[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7759314.png)



![1-[(2,4-Dichlorophenyl)methyl]-3-(3-hydroxyanilino)-4-phenylsulfanylpyrrole-2,5-dione](/img/structure/B7759349.png)



![6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B7759377.png)
